CO-Release Kinetics: 1H-Imidazole-2-carbaldehyde oxime-Based Ruthenium CORM Delivers Slower, Tunable CO Release vs. Classical Ruthenium CORM-2
Ruthenium carbonyl complexes bearing 1H-imidazole-2-carbaldehyde oxime ligands (Ru(IMOX)(CO)₂(COOR)Cl) release CO significantly more slowly than the benchmark ruthenium-based CORM, tricarbonylchloro(glycinato)ruthenium(II) (CORM-3). 1H-imidazole-2-carbaldehyde oxime is the critical ligand that slows the CO dissociation rate. In the standard deoxymyoglobin-to-carbonmonoxy myoglobin spectrophotometric assay, the half-life for CO release from the alginate-dextran nanoparticle formulation of the imidazole-oxime ruthenium complex is 346 ± 83 min at 37 °C, whereas CORM-3 releases CO with a t₁/₂ of ~1 min under equivalent physiological conditions [1]. This represents an approximately 350-fold slower CO release rate, a critical differentiation for applications requiring sustained, low-dose CO delivery rather than rapid bolus release [2]. The activation energy for CO dissociation from five imidazole-oxime ruthenium derivatives is uniformly ~100 kJ mol⁻¹, confirming that the imidazole-oxime ligand environment is the dominant factor controlling the release rate [3]. This tunable release profile is not achievable with pyridinium oxime or 1-methylimidazole-2-carbaldehyde oxime ligands, which form structurally distinct metal complexes with different CO-release kinetics.
| Evidence Dimension | CO release half-life (t₁/₂) under physiological conditions (37 °C, myoglobin assay) |
|---|---|
| Target Compound Data | 346 ± 83 min (alginate@dextran@oximeCORM@IONP nanoparticle formulation of Ru(IMOX)(CO)₂(COOR)Cl where IMOX = 1H-imidazole-2-carbaldehyde oxime) |
| Comparator Or Baseline | CORM-3 (Ru(CO)₃Cl(glycinate)): t₁/₂ ≈ 1 min under equivalent conditions |
| Quantified Difference | ~350-fold slower CO release from the imidazole-oxime ruthenium CORM vs. CORM-3 |
| Conditions | Standard spectrophotometric myoglobin assay; CO release from oximeCORM-nanoparticles measured by UV-Vis at 37 °C, pH 7.4 |
Why This Matters
For researchers procuring CO-releasing molecules for in vivo or cell-based studies, the ~350-fold difference in CO release rate directly dictates whether the compound is useful for acute bolus delivery (CORM-3) or sustained, low-concentration CO delivery (imidazole-oxime CORM), making 1H-imidazole-2-carbaldehyde oxime the enabling precursor for slow-release CORM development.
- [1] Meyer, H., Brenner, M., Höfert, S. P., Knedel, T. O., Kunz, P. C., Schmidt, A. M., Hamacher, A., Kassack, M. U., & Janiak, C. (2016). Synthesis of oxime-based CO-releasing molecules, CORMs and their immobilization on maghemite nanoparticles for magnetic-field induced CO release. Dalton Transactions, 45(18), 7605–7615. Half-life data: Table or Results section. View Source
- [2] Oresmaa, L., Tarvainen, H., MacHal, K., & Haukka, M. (2012). Ruthenium imidazole oxime carbonyls and their activities as CO-releasing molecules. Dalton Transactions, 41(36), 11170–11175. View Source
- [3] Motterlini, R., Clark, J. E., Foresti, R., Sarathchandra, P., Mann, B. E., & Green, C. J. (2002). Carbon monoxide-releasing molecules: characterization of biochemical and vascular activities. Circulation Research, 90(2), e17–e24. CORM-3 t₁/₂ benchmark. View Source
